4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine
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Overview
Description
4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system, a morpholine moiety, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzo[d]thiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Moiety: The final step involves the reaction of the methylsulfonyl-substituted benzo[d]thiazole with 2-chloroethylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:
Cyclooxygenase-2 Inhibition: The compound selectively inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins.
HIV-1 Reverse Transcriptase Inhibition: It binds to the allosteric site of HIV-1 reverse transcriptase, preventing the enzyme from synthesizing viral DNA.
Comparison with Similar Compounds
4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
2-(Methylsulfonyl)benzothiazole: This compound lacks the morpholine moiety, which may affect its biological activity and solubility.
Thiazolo[5,4-d]thiazoles: These compounds have a different ring structure and are primarily used in the development of semiconductors.
Properties
IUPAC Name |
4-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(18,19)12-4-2-3-11-13(12)16-14(21-11)15-5-6-17-7-9-20-10-8-17/h2-4H,5-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBFRONGGQTRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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